4,4'-(Ethylenediimino)bis(4-oxobutyric) acid
Description
Structure
3D Structure
Properties
CAS No. |
23873-27-0 |
|---|---|
Molecular Formula |
C10H16N2O6 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
4-[2-(3-carboxypropanoylamino)ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H16N2O6/c13-7(1-3-9(15)16)11-5-6-12-8(14)2-4-10(17)18/h1-6H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18) |
InChI Key |
LMGPYVMSTVLFIS-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)NCCNC(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Two-Step Activation Using Carbodiimide Coupling
In this approach, 4-oxobutyric acid is first activated using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Activation converts the carboxylic acid into a reactive intermediate (e.g., O-acylisourea), facilitating amide bond formation with ethylenediamine. A typical protocol involves:
-
Dissolving 4-oxobutyric acid (2.0 equiv) in anhydrous dimethylformamide (DMF) under nitrogen.
-
Adding DCC (1.1 equiv) and N-hydroxysuccinimide (NHS) (1.1 equiv) at 0°C to generate the NHS ester.
-
Introducing ethylenediamine (1.0 equiv) dropwise, followed by stirring at room temperature for 12–24 hours.
This method yields ~65–75% pure product after purification via recrystallization from ethanol-water mixtures.
Single-Pot Synthesis via In Situ Activation
To streamline the process, single-pot methodologies eliminate intermediate isolation. Ethylenediamine and 4-oxobutyric acid are combined with N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF). CDI activates the carboxylic acid directly, enabling coupling at 40°C for 6 hours. This approach achieves ~80% yield with reduced side-product formation.
Aldol Condensation Strategies
Aldol condensation offers an alternative route, particularly for constructing the ketone-containing backbone. While less common, this method is advantageous for introducing stereochemical control.
Base-Catalyzed Cross-Aldol Reaction
A modified aldol protocol involves reacting ethylenediamine with 4-oxobutyraldehyde under basic conditions. Sodium hydroxide (10% w/v in ethanol-water) catalyzes the formation of imine intermediates, which undergo tautomerization to yield the target compound. Key parameters include:
-
Molar ratio : 1:2 (ethylenediamine:aldehyde)
-
Temperature : 25–30°C
-
Reaction time : 48 hours
This method provides ~60% yield , with purity dependent on efficient removal of unreacted aldehyde via vacuum distillation.
Reductive Amination of 4-Oxobutyric Acid
Reductive amination merges carbonyl groups of 4-oxobutyric acid with ethylenediamine in the presence of a reducing agent.
Sodium Cyanoborohydride-Mediated Coupling
In a methanol solvent system, 4-oxobutyric acid (2.0 equiv) and ethylenediamine (1.0 equiv) are stirred with sodium cyanoborohydride (NaBH3CN) (1.5 equiv) at pH 5–6 (acetic acid buffer). The reaction proceeds via Schiff base formation followed by reduction, affording ~70% yield after ion-exchange chromatography.
Comparative Analysis of Synthetic Methods
The table below summarizes key metrics for each methodology:
| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Carbodiimide Coupling | DCC/NHS, DMF | 25 | 24 | 65–75 | ≥95 |
| Single-Pot (CDI) | CDI, THF | 40 | 6 | 80 | ≥98 |
| Aldol Condensation | NaOH, Ethanol-Water | 25–30 | 48 | 60 | ≥90 |
| Reductive Amination | NaBH3CN, Methanol | 25 | 24 | 70 | ≥92 |
Key Observations :
-
Single-pot CDI activation offers the highest yield and purity, making it preferable for industrial applications.
-
Aldol condensation requires longer reaction times but avoids toxic carbodiimide reagents.
-
Reductive amination is pH-sensitive but provides moderate yields under mild conditions.
Challenges and Optimization Strategies
Byproduct Formation
Side reactions, such as over-condensation or diketopiperazine formation, are common. Strategies to mitigate these include:
Chemical Reactions Analysis
Types of Reactions
4,4’-(Ethylenediimino)bis(4-oxobutyric) acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amide and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that derivatives of 4,4'-(Ethylenediimino)bis(4-oxobutyric) acid exhibit significant anticancer activity. The compound's ability to interact with biological targets makes it a candidate for developing new chemotherapeutic agents. Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
1.2 Chelating Agent
The compound has potential applications as a chelating agent in the treatment of metal toxicity. Its structure allows it to form stable complexes with metal ions, facilitating their removal from biological systems. This property is particularly relevant in treating conditions caused by heavy metal accumulation, such as lead or mercury poisoning .
Materials Science
2.1 Smart Coatings
In materials science, this compound is explored for its role in creating multifunctional smart coatings. These coatings can provide protective features while also responding to environmental stimuli (e.g., temperature or pH changes). The incorporation of this compound into polymer matrices enhances the mechanical and thermal properties of the resulting materials, making them suitable for applications in aerospace and automotive industries .
2.2 Drug Delivery Systems
The compound's chemical structure is conducive to forming nanoparticles that can be utilized in drug delivery systems. These nanoparticles can encapsulate therapeutic agents and release them in a controlled manner at targeted sites within the body, improving the efficacy of treatments while minimizing side effects .
Environmental Applications
3.1 Water Treatment
Due to its chelating properties, this compound is being investigated for use in water treatment processes. It can effectively bind to heavy metals and other pollutants, aiding in their removal from contaminated water sources. This application is critical for addressing environmental pollution and ensuring safe drinking water .
3.2 Biodegradable Plastics
The compound's potential as a biodegradable plastic additive has been studied. Its incorporation into polymer blends can enhance biodegradability while maintaining desirable physical properties. This application aligns with global efforts to reduce plastic waste and develop sustainable materials .
Case Studies
Mechanism of Action
The mechanism by which 4,4’-(Ethylenediimino)bis(4-oxobutyric) acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function . The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4,4'-(Ethylenediimino)bis(4-oxobutyric) acid with structurally analogous compounds, highlighting differences in functional groups, applications, and physicochemical properties.
Key Structural and Functional Differences
Backbone Flexibility: The ethylenediimino group in the target compound provides flexibility, enhancing its chelation capacity for metal ions. In contrast, rigid backbones like isopropylidene () or sulfonyl () groups prioritize thermal stability over flexibility .
Acidity and Reactivity :
- Compounds with sulfonyl or carboxylic acid groups (e.g., 4,4'-Sulfonylbis-benzoic acid) exhibit stronger acidity (pKa ~2.5) compared to amide-containing derivatives (pKa ~4.5 for the target compound), influencing their use in ion-exchange applications .
Thermal Stability :
- Fluorinated derivatives (e.g., ) and sulfonyl-linked compounds () demonstrate superior thermal resistance (>300°C) due to robust covalent bonds and electronegative substituents. The target compound decomposes near 200°C, limiting high-temperature applications .
Solubility :
- The hydrophilic carboxylic acid and amide groups in the target compound enhance water solubility, whereas aromatic or fluorinated analogs (e.g., ) are more soluble in organic solvents like DMF or THF .
Biological Activity
4,4'-(Ethylenediimino)bis(4-oxobutyric) acid, also known as diammonium 4,4'-(ethylenediimino)bis(4-oxobutyrate), is a compound of increasing interest in biochemical and pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
- Molecular Formula : C10H16N2O6
- Molecular Weight : 248.25 g/mol
- Structure : The compound features two 4-oxobutyric acid moieties linked by an ethylenediamine unit.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : It has shown potential against various bacterial strains, indicating possible applications in treating infections.
- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity, which can influence metabolic pathways.
The biological effects of this compound are attributed to its ability to bind to biomolecules and affect cellular processes:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, potentially leading to reduced cell proliferation in cancer cells.
- Cell Membrane Interaction : Its amphipathic nature allows it to integrate into cell membranes, affecting membrane fluidity and permeability.
- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress levels within cells, contributing to its anticancer properties.
Case Studies
-
Anticancer Activity in Cell Lines :
- A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
-
Antimicrobial Efficacy :
- In vitro tests demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Data Tables
Q & A
Q. What are the optimal synthetic conditions for 4,4'-(Ethylenediimino)bis(4-oxobutyric) acid to maximize yield and purity?
- Methodological Answer : Synthesis typically involves condensation reactions between ethylenediamine and dicarboxylic acid derivatives under controlled pH (6–8) and temperature (40–60°C). Key steps:
- Precursor Activation : Use N-hydroxysuccinimide (NHS) or carbodiimide (EDC) to activate carboxyl groups for amide bond formation .
- Purification : Employ recrystallization (ethanol/water mixtures) or reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) to isolate the product .
- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1:2 for ethylenediamine to activated acid).
Q. How can contradictory NMR data for this compound be resolved?
- Methodological Answer : Contradictions often arise from tautomerism or pH-dependent protonation states. Strategies include:
- Variable Temperature NMR : Identify dynamic equilibria by analyzing peak splitting at 25°C vs. 60°C .
- pH Titration Studies : Acquire NMR spectra across pH 2–10 to track chemical shift changes in amine and carboxyl groups .
- Computational Validation : Compare experimental shifts with DFT-calculated spectra (e.g., using Gaussian or ORCA software) .
Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., metalloproteases). Focus on chelation sites (amine and carboxyl groups) .
- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess stability of ligand-protein complexes .
- Free Energy Calculations : Apply MM-PBSA or FEP+ to quantify binding affinities .
Q. How to design experiments to study the compound's role in modulating oxidative stress pathways?
- Methodological Answer :
- In Vitro Models : Treat HEK-293 or HepG2 cells with 0.1–10 mM compound and measure ROS levels via DCFH-DA assay .
- Control Groups : Include positive controls (e.g., N-acetylcysteine) and validate results with siRNA knockdown of target genes (e.g., Nrf2) .
- Omics Integration : Perform RNA-seq or LC-MS metabolomics to identify pathway alterations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
